molecular formula C18H22N2O4S B1450185 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid CAS No. 1677681-02-5

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

Cat. No. B1450185
M. Wt: 362.4 g/mol
InChI Key: CBMTWQVOOWMNQX-UHFFFAOYSA-N
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Description

“4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C18H22N2O4S . It is also known by other names such as “4- (4-Boc-piperazin-1-yl)benzo [b]thein-2-carboxylate” and "4- (4- (tert-butoxycarbonyl)piperazin-1-yl)benzo [b]thiophene-2-carboxylic acid" .


Synthesis Analysis

This compound is an intermediate in the synthesis of Brexpiprazole . Unfortunately, the exact synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular weight of this compound is 362.45 . The InChI code for this compound is 1S/C18H22N2O4S/c1-18(2,3)24-17(23)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(25-14)16(21)22/h4-6,11H,7-10H2,1-3H3,(H,21,22) .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.9±40.0 °C at 760 mmHg, and a flash point of 242.2±27.3 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 1.93 .

Scientific Research Applications

1. ACC1/2 Non-Selective Inhibitor Development

Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives evaluated as ACC1/2 non-selective inhibitors. The research focused on optimizing substituents on the nitrogen of the piperidine ring, leading to the identification of the fluorine substituted tert-butoxycarbonyl group. This optimization showed potent inhibitory activities in enzyme-assay and cell-based assays, highlighting the potential use of this compound in therapeutic contexts, particularly targeting hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

2. Synthesis of Amino- and Sulfanyl-Derivatives

Nowak et al. (2015) conducted a study synthesizing amino- and sulfanyl-derivatives of benzoquinazolinones, utilizing a palladium-catalyzed Buchwald–Hartwig coupling reaction. This study involved the use of bromobenzoquinazolinones and 1-substituted piperazines or mercaptans. The research demonstrated the versatility of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid in synthesizing a range of compounds, some of which showed significant anticancer activity (Nowak et al., 2015).

3. Synthesis and Biological Evaluation

Pérez-Silanes et al. (2001) worked on the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, aiming to discover efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. This study highlights the role of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid in the development of potential antidepressants, emphasizing its relevance in psychiatric pharmacology (Pérez-Silanes et al., 2001).

4. Synthesis of New Piperazine Derivatives

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The study focused on the compound's characterization and its potential as an antibacterial and anthelmintic agent. This research adds to the understanding of the compound's role in developing novel therapeutic agents (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-18(2,3)24-17(23)20-9-7-19(8-10-20)13-5-4-6-14-12(13)11-15(25-14)16(21)22/h4-6,11H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMTWQVOOWMNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=C(SC3=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

CAS RN

1677681-02-5
Record name 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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